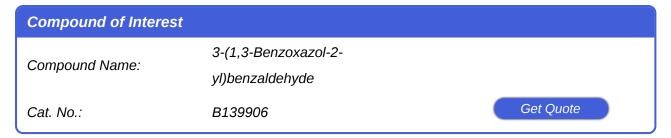




An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)benzaldehyde

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Abstract: The benzoxazole moiety is a privileged heterocyclic scaffold renowned for its wide spectrum of biological activities and applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of a specific derivative, **3-(1,3-Benzoxazol-2-yl)benzaldehyde**. Detailed experimental protocols, tabulated data, and workflow diagrams are presented to serve as a core resource for researchers, scientists, and professionals in drug development. Furthermore, a representative biological mechanism is explored, highlighting the potential of 2-arylbenzoxazoles as kinase inhibitors in relevant signaling pathways.

Molecular Structure and Physicochemical Properties

3-(1,3-Benzoxazol-2-yl)benzaldehyde is an aromatic compound featuring a central benzoxazole ring substituted at the 2-position with a 3-formylphenyl group. This unique arrangement of a fused heterocyclic system and an aldehyde functional group makes it a valuable intermediate for the synthesis of more complex molecules, including Schiff bases, chalcones, and other derivatives with potential pharmacological activity.

The key physicochemical and structural identifiers for this molecule are summarized in the table below.



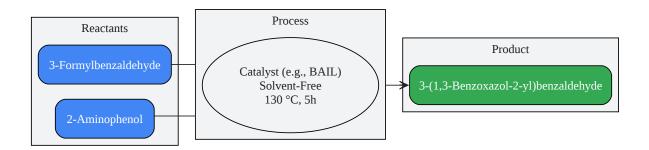
Property	Value
IUPAC Name	3-(1,3-Benzoxazol-2-yl)benzaldehyde
CAS Number	141581-19-3[1]
Chemical Formula	C14H9NO2[1]
Molecular Weight	223.23 g/mol
SMILES String	O=Cc1cccc(c1)c2nc3ccccc3o2
InChI Key	FQIAYSPQLMDCSH-UHFFFAOYSA-N

Synthesis and Characterization

The most prevalent and efficient method for synthesizing 2-arylbenzoxazoles is the condensation reaction between a 2-aminophenol and a substituted benzaldehyde, followed by oxidative cyclization.[2][3] This approach is widely adopted due to its high yields and the availability of diverse starting materials.

General Synthetic Workflow

The synthesis proceeds via a two-step, one-pot reaction. Initially, the amino group of 2-aminophenol attacks the carbonyl carbon of 3-formylbenzaldehyde to form a Schiff base (imine) intermediate. Subsequently, an acid catalyst facilitates the intramolecular cyclization and dehydration (or oxidation) to yield the final benzoxazole ring system.





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Fig. 1: General workflow for the synthesis of **3-(1,3-Benzoxazol-2-yl)benzaldehyde**.

Detailed Experimental Protocol

The following protocol is adapted from established methods for synthesizing 2-arylbenzoxazoles using a Brønsted acidic ionic liquid (BAIL) gel catalyst under solvent-free conditions.[4]

- Preparation: To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol, 109.1 mg), 3-formylbenzaldehyde (1.0 mmol, 106.1 mg), and the BAIL gel catalyst (0.010 g, 1.0 mol%).
- Reaction: Place the vessel in a pre-heated oil bath or heating mantle. Stir the reaction
 mixture vigorously at 130 °C for 5 hours under a normal atmosphere. Monitor the reaction
 progress using Thin Layer Chromatography (TLC).[4]
- Work-up: Upon completion, allow the mixture to cool to room temperature. Dissolve the resulting solid in ethyl acetate (10 mL).
- Catalyst Separation: Separate the heterogeneous BAIL gel catalyst by centrifugation or filtration.
- Extraction & Drying: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
- Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure **3-(1,3-Benzoxazol-2-yl)benzaldehyde**.

Spectroscopic Characterization Data

The structural confirmation of the synthesized compound relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.



Technique	Characteristic Features
IR Spectroscopy (cm ⁻¹)	~3050-3100 (Aromatic C-H stretch), ~1705 (Aldehyde C=O stretch), ~1610 (C=N stretch of oxazole), ~1580 (Aromatic C=C stretch), ~1245 (Asymmetric C-O-C stretch)
¹ H NMR (ppm)	~10.1 (s, 1H, -CHO), ~8.4-7.5 (m, 8H, aromatic protons). The specific splitting patterns depend on the coupling between the protons on both the benzoxazole and benzaldehyde rings.
¹³ C NMR (ppm)	~192.0 (Aldehyde C=O), ~162.0 (C-2 of benzoxazole), ~150.0-110.0 (Aromatic carbons). The exact shifts would require experimental determination or high-level computational modeling.[5][6][7]
Mass Spectrometry (ESI)	Expected molecular ion peak [M+H] ⁺ at m/z = 224.07.

Representative Biological Activity and Signaling Pathway

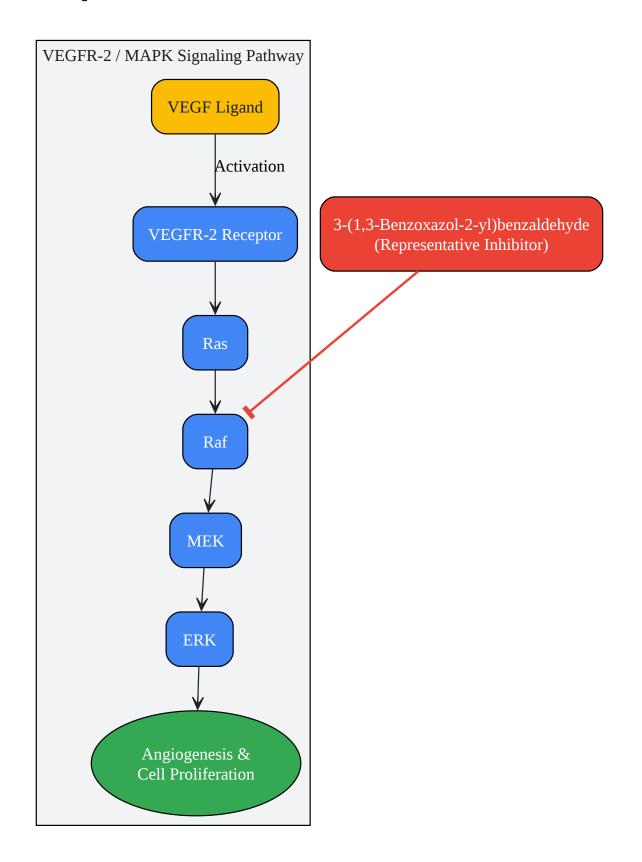
The 2-arylbenzoxazole scaffold is a common feature in molecules designed as kinase inhibitors.[8] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[9][10] Benzoxazole derivatives have been successfully designed as potent VEGFR-2 inhibitors.[9][10]

Representative Signaling Pathway: VEGFR-2 Inhibition

Upon binding of its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades, most notably the Ras/Raf/MEK/ERK (MAPK) pathway.[11] This pathway activation leads to gene expression changes that promote cell proliferation, survival, and angiogenesis. A 2-arylbenzoxazole inhibitor can act by competing with ATP for the



binding site in the kinase domain of VEGFR-2, thereby blocking its activation and halting the downstream signal.





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Fig. 2: Representative inhibition of the MAPK signaling pathway by a benzoxazole derivative.

Crystallographic Information

As of the current literature survey, a publicly available single-crystal X-ray structure for **3-(1,3-Benzoxazol-2-yl)benzaldehyde** has not been reported. However, analysis of related 2-arylbenzoxazole structures suggests that the molecule is likely to be largely planar. The dihedral angle between the benzoxazole ring system and the attached phenyl ring is typically small, allowing for significant π -conjugation across the molecule. The planarity and electronic properties are key factors influencing its ability to interact with biological targets like the ATP-binding pocket of kinases.

Conclusion

3-(1,3-Benzoxazol-2-yl)benzaldehyde is a structurally significant molecule that serves as a foundation for the development of novel therapeutic agents. Its synthesis is well-established, relying on robust condensation chemistry. The presence of both the benzoxazole core and a reactive aldehyde group provides extensive opportunities for chemical modification. Based on the known bioactivity of its structural class, this compound and its derivatives represent promising candidates for further investigation, particularly as inhibitors of key signaling pathways, such as those mediated by protein kinases, which are implicated in a variety of human diseases.

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